

Enpatoran Hydrochloride: A Deep Dive into Target Binding and Selectivity

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Compound of Interest		
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Introduction

Enpatoran hydrochloride (M5049) is an investigational, orally bioavailable small molecule that acts as a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These endosomal receptors are key components of the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and endogenous nucleic acids. [1][3] Aberrant activation of TLR7 and TLR8 is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE), making them attractive therapeutic targets.[2][4] This technical guide provides a comprehensive overview of the target binding, selectivity, and mechanism of action of enpatoran hydrochloride, along with detailed experimental protocols for its characterization.

Mechanism of Action

Enpatoran functions as a competitive and reversible inhibitor of both TLR7 and TLR8. Structural studies have indicated that enpatoran binds to and stabilizes the human TLR8 dimer in its inactive state, thereby preventing the binding of TLR8 ligands.[1] A similar mechanism of action is proposed for its inhibition of TLR7.[1] By blocking the activation of these receptors, enpatoran inhibits downstream signaling pathways, including the NF-κB and IRF pathways, which in turn reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and type I interferons (IFN-α).[1]



Target Binding Affinity and Potency

Enpatoran demonstrates potent inhibition of both human TLR7 and TLR8. The half-maximal inhibitory concentrations (IC50) have been determined in various in vitro cellular systems.

Target	Cell Line	Ligand/Stimul us	IC50 (nM)	Reference
Human TLR7	HEK293	R848	11.1	[5]
Human TLR8	HEK293	R848	24.1	[5]
Human TLR7/8	Human PBMCs	miR-122, Let7c RNA, Alu RNA, R848	35 - 45 (for IL-6 inhibition)	[5]

Selectivity Profile

A critical attribute of a therapeutic candidate is its selectivity for the intended targets over other related and unrelated proteins. Enpatoran has been shown to be highly selective for TLR7 and TLR8.

Off-Target	Assay System	Activity	Reference
TLR3	HEK293 Reporter Assay	Inactive	[5]
TLR4	HEK293 Reporter Assay	Inactive	[5]
TLR9	HEK293 Reporter Assay	Inactive	[1][5]
Kinase Panel	In vitro kinase activity assays	Good selectivity	[6]

Experimental Protocols In Vitro Assays



This assay is used to determine the potency of enpatoran in inhibiting TLR7 and TLR8 signaling in a controlled cellular environment.

Cell Line: HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells (InvivoGen). These are HEK293 cells stably co-transfected with the human TLR7 or TLR8 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[1]

Protocol:

- Seed HEK-Blue™ hTLR7 or hTLR8 cells in a 96-well plate and incubate overnight.
- Pre-incubate the cells with various concentrations of enpatoran hydrochloride for 1-2 hours.
- Stimulate the cells with a TLR7/8 agonist, such as R848 (resiquimod), at a concentration that elicits a sub-maximal response.
- Incubate for 16-24 hours to allow for SEAP expression.
- Measure SEAP activity in the cell supernatant using a spectrophotometer at 620-655 nm after the addition of a SEAP detection reagent (e.g., QUANTI-Blue™).
- Calculate the IC50 value by plotting the percentage of inhibition of SEAP activity against the log concentration of enpatoran.

This assay assesses the functional activity of enpatoran in a more physiologically relevant setting using primary human immune cells.

- Sample: Freshly isolated human PBMCs or whole blood from healthy donors.
- Protocol:
 - For PBMCs, isolate the cells from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
 - Plate PBMCs or dilute whole blood in a 96-well plate.



- Pre-treat the cells with a dose range of enpatoran hydrochloride for 1-2 hours.
- Stimulate the cells with a TLR7/8 agonist (e.g., R848) or endogenous ligands like ssRNA.
- Incubate for 18-24 hours.
- Collect the supernatant and measure the concentration of cytokines, such as IL-6 and IFN-α, using a suitable immunoassay method like ELISA (Enzyme-Linked Immunosorbent Assay) or a multiplex bead-based assay (e.g., Luminex).
- Determine the IC50 values for the inhibition of each cytokine.

In Vivo Models

These spontaneous and induced mouse models of lupus are used to evaluate the in vivo efficacy of enpatoran in a disease context.

Animal Models:

- BXSB-Yaa: Male mice of this strain carry the Yaa (Y-linked autoimmune accelerator) locus, which leads to a lupus-like disease characterized by autoantibody production and glomerulonephritis.[6]
- IFN-α-accelerated NZB/W: NZB/W F1 female mice are genetically predisposed to lupus.
 The disease can be accelerated and synchronized by administering an adenovirus expressing IFN-α.[6]

Protocol:

- Disease Induction (for IFN-α-accelerated NZB/W model): Administer adenovirus-IFN-α to induce disease.
- Treatment: Once disease is established (e.g., presence of proteinuria), administer enpatoran hydrochloride orally at various doses (e.g., 1-30 mg/kg) daily. A vehicle control group is also included.
- Monitoring: Monitor disease progression by measuring parameters such as:

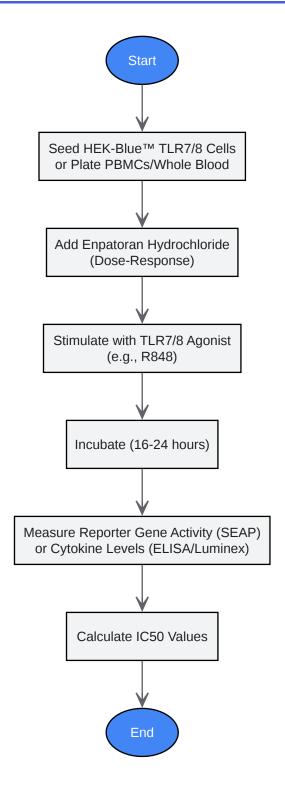


- Proteinuria: Assessed weekly using urine test strips.
- Autoantibody Titers: Measured from serum samples at regular intervals using ELISA (e.g., for anti-dsDNA and anti-Sm/RNP antibodies).
- Kidney Histopathology: At the end of the study, kidneys are collected, sectioned, and stained (e.g., with H&E and PAS) to assess glomerulonephritis.
- Survival: Monitor and record survival rates in each treatment group.
- Data Analysis: Compare the disease parameters between the enpatoran-treated groups and the vehicle control group to determine the efficacy of the compound.

Visualizations

Caption: Simplified TLR7/8 signaling pathway and the inhibitory action of enpatoran.





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Caption: General experimental workflow for in vitro characterization of enpatoran.

Conclusion



Enpatoran hydrochloride is a potent and highly selective dual inhibitor of TLR7 and TLR8. Its mechanism of action, involving the stabilization of the inactive receptor conformation, effectively blocks downstream inflammatory signaling. The comprehensive in vitro and in vivo data demonstrate its potential as a therapeutic agent for autoimmune diseases driven by the aberrant activation of these receptors. The detailed experimental protocols provided herein serve as a guide for researchers in the field to further investigate and characterize the activity of enpatoran and other TLR7/8 modulators.

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